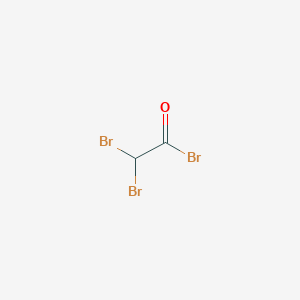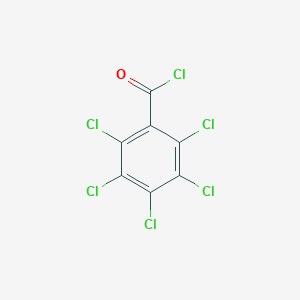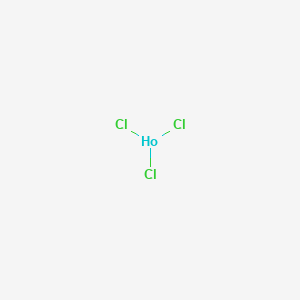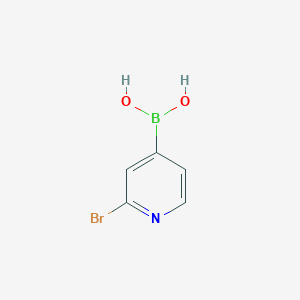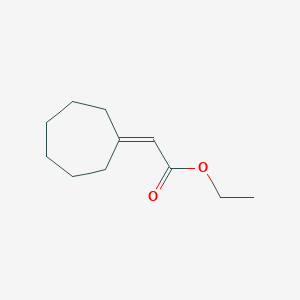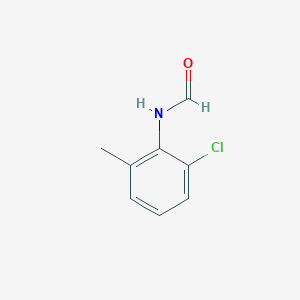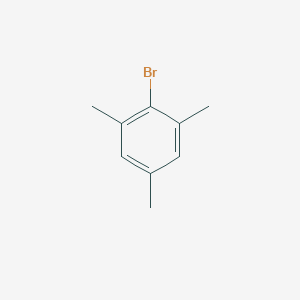
2-Bromomesitylen
Übersicht
Beschreibung
2-Bromomesitylene, also known as 2-Bromomesitylene, is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromomesitylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromomesitylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomesitylene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kohlenstoff-Kohlenstoff-Bindungsbildung
2-Bromomesitylen kann als Reaktant für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet werden . Dieser Prozess ist in der organischen Chemie von entscheidender Bedeutung, da er die Konstruktion komplexer organischer Moleküle aus einfacheren ermöglicht. Das Bromatom im this compound kann als Abgangsgruppe fungieren und so die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen erleichtern.
Kohlenstoff-Kohlenstoff-Bindungsspaltung
Neben der Bildung von Kohlenstoff-Kohlenstoff-Bindungen kann this compound auch in Reaktionen verwendet werden, die die Spaltung von Kohlenstoff-Kohlenstoff-Bindungen beinhalten . Dies ist besonders nützlich bei der Synthese bestimmter Arten von organischen Verbindungen, bei denen das Brechen von Kohlenstoff-Kohlenstoff-Bindungen erforderlich ist.
Synthese von Aromaten
This compound ist ein nützliches synthetisches Zwischenprodukt bei der Herstellung von Aromaten . Aromaten sind eine Klasse von Verbindungen, die einen planaren Ring aus Atomen mit delokalisierten π-Elektronen enthalten, und sie werden häufig bei der Herstellung von Farbstoffen, Waschmitteln und Pharmazeutika verwendet.
Herstellung von Bor-Derivaten
This compound kann bei der Synthese von Bor-Derivaten verwendet werden . Diese Verbindungen haben eine breite Palette von Anwendungen, von der Materialwissenschaft bis zur Medizin. So werden beispielsweise Borverbindungen bei der Herstellung von Borosilikatglas, Flammschutzmitteln und bestimmten Arten von Medikamenten verwendet.
Katalysatorproduktion
This compound dient als Zwischenprodukt bei der Herstellung bestimmter Arten von Katalysatoren . Beispielsweise kann es zur Herstellung von Wasserstoff [4- [bis (2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorphenyl]hydrobis (2,3,4,5,6-pentafluorophenyl)borat verwendet werden, einem frustrierten Phosphoniumborat, das für die metallfreie katalytische Hydrierung von Iminen verwendet wird .
Metallfreie katalytische Hydrierung von Iminen
Wie oben erwähnt, kann eine von this compound abgeleitete Verbindung für die metallfreie katalytische Hydrierung von Iminen verwendet werden . Dies ist eine bedeutende Anwendung, da sie eine umweltfreundlichere und potenziell kostengünstigere Alternative zu herkömmlichen metallbasierten Katalysatoren bietet.
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromomesitylene, also known as 2-Bromo-1,3,5-trimethylbenzene , is primarily used as a reactant in carbon-carbon bond formation and cleavage reactions . The primary targets of 2-Bromomesitylene are therefore the carbon atoms in organic compounds involved in these reactions.
Mode of Action
The mode of action of 2-Bromomesitylene involves its interaction with carbon atoms in organic compounds. The bromine atom in 2-Bromomesitylene is highly reactive and can form a bond with carbon atoms, leading to the formation or cleavage of carbon-carbon bonds .
Biochemical Pathways
It is known that 2-bromomesitylene is used in carbon-carbon bond formation and cleavage reactions , which are fundamental processes in organic chemistry and biochemistry.
Pharmacokinetics
Given its use as a reactant in chemical reactions, it is likely that its bioavailability is influenced by factors such as its concentration, the presence of other reactants, and the conditions of the reaction .
Result of Action
The result of 2-Bromomesitylene’s action is the formation or cleavage of carbon-carbon bonds in organic compounds . This can lead to the synthesis of new compounds or the breakdown of existing ones, depending on the specific reaction.
Eigenschaften
IUPAC Name |
2-bromo-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLQRYOJOSPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060363 | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-83-0 | |
| Record name | Mesityl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-bromo-1,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromomesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99GJ54YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions involving 2-bromomesitylene are discussed in the research papers?
A1: The research papers highlight the use of 2-bromomesitylene in palladium-catalyzed cyanation reactions [] and as a starting material in the total synthesis of cybrodins, a class of natural products [].
- Palladium-catalyzed cyanation: [] describes how 2-bromomesitylene reacts with organic nitriles in the presence of a palladium catalyst and zinc metal powder. This reaction leads to the formation of 2,4,6-trimethylbenzonitrile, showcasing a novel carbon-carbon bond formation. Interestingly, the reaction also yielded dibenzyl ketone and 2,4,6-tribenzyl-5-phenylpyrimidine as byproducts, providing insight into the mechanistic pathway.
- Total Synthesis of Cybrodins: [] utilizes 2-bromomesitylene as a starting point for the synthesis of various cybrodins, including cybrodol, isocybrodol, cybrodal, cybrodic acid, and trisnorcybrodolide. The synthetic route involves a series of chemical transformations, including oxidation, aryllithiation, and esterification reactions.
Q2: Why is 2-bromomesitylene particularly suitable for these reactions?
A2: The reactivity of 2-bromomesitylene stems from the presence of bromine, a good leaving group, and the steric influence of the three methyl groups on the benzene ring.
- Palladium-catalyzed reactions: The bromine atom in 2-bromomesitylene allows for oxidative addition with palladium catalysts, a crucial step in many palladium-catalyzed cross-coupling reactions like the cyanation described []. The ortho-disubstituted nature of 2-bromomesitylene, with two methyl groups adjacent to the bromine, likely contributes to its reactivity in this specific reaction as highlighted in the paper.
- Cybrodin synthesis: The methyl groups in 2-bromomesitylene provide a steric handle for further functionalization. For instance, in the synthesis of cybrodins, one of the methyl groups is selectively oxidized to allow for the introduction of the β-hydroxyethyl chain [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




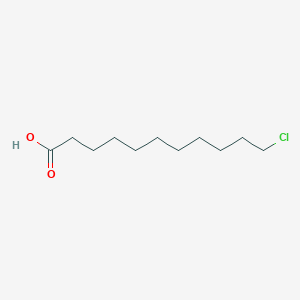
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
